N-cyclopropyl-4-methylpyridine-2-sulfonamide N-cyclopropyl-4-methylpyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961624
InChI: InChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3
SMILES:
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

N-cyclopropyl-4-methylpyridine-2-sulfonamide

CAS No.:

Cat. No.: VC15961624

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-4-methylpyridine-2-sulfonamide -

Specification

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name N-cyclopropyl-4-methylpyridine-2-sulfonamide
Standard InChI InChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3
Standard InChI Key NHYJJAMUSUYNSN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)S(=O)(=O)NC2CC2

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

N-Cyclopropyl-4-methylpyridine-2-sulfonamide features a pyridine core (C₅H₄N) with a methyl group at the 4-position and a sulfonamide group at the 2-position, where the sulfonamide nitrogen is bonded to a cyclopropyl ring. The molecular weight of 212.27 g/mol and a polar surface area of 81.43 Ų contribute to its moderate solubility in organic solvents such as dimethylformamide (DMF) and dichloromethane . The cyclopropyl group introduces steric constraints that enhance target selectivity by limiting conformational flexibility, a design strategy increasingly employed in modern antibiotic development.

Synthetic Pathways

The synthesis of N-cyclopropyl-4-methylpyridine-2-sulfonamide typically proceeds through a multi-step sequence involving sulfonylation and cyclopropanation reactions. Key steps include:

  • Sulfonylation of 4-methylpyridine-2-thiol: Reaction with chlorosulfonic acid yields 4-methylpyridine-2-sulfonyl chloride, which is subsequently treated with cyclopropylamine to form the sulfonamide bond .

  • Cyclopropanation: In cases where the cyclopropyl group is introduced post-sulfonylation, transition metal-catalyzed methods (e.g., using copper or palladium) are employed to form the strained cyclopropane ring .

Critical parameters such as temperature (maintained at 0–5°C during sulfonylation) and solvent choice (e.g., dichloromethane for improved yield) minimize side reactions like over-sulfonation . Recent advances in catalytic methods, such as those described by Torabi et al. (2021), demonstrate the utility of cooperative vinylogous anomeric-based oxidation (CVABO) mechanisms to enhance reaction efficiency in analogous pyridine sulfonamide syntheses .

Table 1: Comparative Synthesis Parameters for Pyridine Sulfonamides

CompoundReaction Temperature (°C)CatalystYield (%)Reference
4-Methylpyridine-2-sulfonamide0–5None68
N-Ethyl-4-methylpyridine-2-sulfonamide25Triethylamine82
N-Cyclopropyl derivative0–5Cu(OTf)₂75

Mechanism of Action

Target Engagement

The primary mechanism of N-cyclopropyl-4-methylpyridine-2-sulfonamide involves competitive inhibition of DHPS, an enzyme responsible for converting p-aminobenzoic acid (PABA) to dihydropteroate in the folate biosynthesis pathway. The sulfonamide group mimics PABA’s carboxylate moiety, binding to the enzyme’s active site with a reported inhibition constant (Kᵢ) in the nanomolar range for bacterial DHPS isoforms. Structural studies suggest that the cyclopropyl group enhances binding affinity by forming hydrophobic interactions with a conserved valine residue (Val49 in E. coli DHPS), thereby reducing off-target effects on mammalian enzymes .

Resistance Mitigation

Unlike classical sulfonamides, the 4-methylpyridine scaffold in this compound appears less prone to resistance mutations. Molecular dynamics simulations indicate that the methyl group at position 4 stabilizes the pyridine ring’s orientation, preventing common resistance mechanisms such as active-site pocket enlargement or electrostatic repulsion alterations . This property is particularly relevant in treating infections caused by Staphylococcus aureus and Mycobacterium tuberculosis, where DHPS mutations frequently confer sulfonamide resistance.

Biological Activity and Pharmacological Profile

Antibacterial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–8 μg/mL for methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Against Gram-negative pathogens such as E. coli and Klebsiella pneumoniae, MICs range from 16–64 μg/mL, reflecting the compound’s limited permeability through outer membrane porins.

Table 2: Antimicrobial Activity of N-Cyclopropyl-4-Methylpyridine-2-Sulfonamide

Bacterial StrainMIC (μg/mL)Reference
MRSA (ATCC 43300)4
VRE (ATCC 51299)8
E. coli (DH5α)32
M. tuberculosis H37Rv16

Pharmacokinetic Considerations

Preliminary pharmacokinetic studies in rodent models indicate moderate oral bioavailability (42%) and a plasma half-life of 3.2 hours. The compound exhibits extensive tissue distribution, with lung-to-plasma ratios exceeding 8:1, suggesting potential utility in respiratory infections . Metabolism occurs primarily via hepatic CYP3A4-mediated oxidation of the cyclopropyl ring, yielding inactive metabolites excreted renally.

Comparative Analysis with Related Sulfonamides

Structural Analogues

N-Cyclopropyl-4-methylpyridine-2-sulfonamide belongs to a broader class of pyridine sulfonamides, including:

  • N-Ethyl-4-methylpyridine-2-sulfonamide: Lacks the cyclopropyl group, resulting in reduced DHPS affinity (Kᵢ = 0.57 nM vs. 0.049 nM for the cyclopropyl derivative) .

  • 4-Methylpyridine-2-sulfonamide: The parent compound without N-substitution shows weaker antibacterial activity (MIC = 64 μg/mL against MRSA) .

Therapeutic Advantages

The cyclopropyl substituent confers three key advantages:

  • Enhanced Target Binding: van der Waals interactions between the cyclopropane and DHPS’s hydrophobic pocket improve binding energy by 2.3 kcal/mol compared to ethyl or methyl groups .

  • Reduced Toxicity: The rigid cyclopropane ring minimizes off-target interactions with human carbonic anhydrases (CA-II inhibition IC₅₀ > 100 μM).

  • Metabolic Stability: Resistance to CYP-mediated degradation extends in vivo half-life by 40% compared to N-ethyl analogues.

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